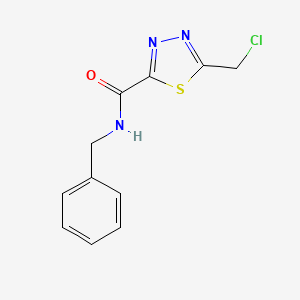

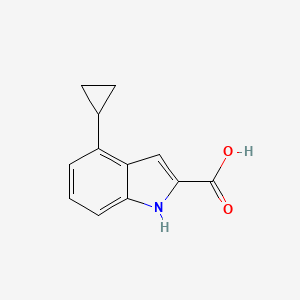

4-cyclopropyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-cyclopropyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO2. It is a derivative of indole-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound is based on the indole scaffold, which is a significant heterocyclic system found in many natural products and drugs . The indole core consists of a benzene ring fused to a pyrrole ring .Scientific Research Applications

Catalyzed Reactions

- Brønsted Acid Catalyzed Cyclocondensation : A study by Ortega et al. (2021) describes the use of acylcyclopropanes as donor–acceptor cyclopropanes in a Brønsted acid-catalyzed (4 + 2) cyclocondensation with N-unprotected 3-substituted indoles. This reaction involves alkylation at both the N and C-2 positions of the indole, providing access to biologically relevant indole alkaloids with good selectivities (Ortega et al., 2021).

High-Pressure Reactions

- High-Pressure Reaction of Cyclopropanes with Indoles : Harrington and Kerr (1997) report on the high-pressure reactions of 1,1-cyclopropane dicarboxylic acid esters with indoles, leading to the formation of 4-indolyl dicarboxylic acid esters under hyperbarric conditions. This process highlights the potential of cyclopropyl compounds in facilitating specific nucleophilic attacks under controlled conditions (Harrington & Kerr, 1997).

Synthesis and Bioactivity

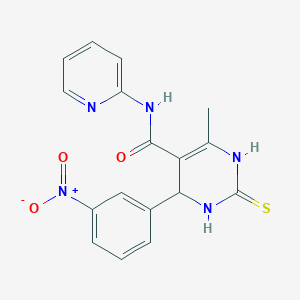

- Synthesis of N-Cyclopropanecarboxyl-N′-pyridin-2-yl Thioureas : Tian et al. (2009) focused on using cyclopropanecarboxylic acid as a leading compound due to its biological activity. They synthesized several N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, revealing significant herbicidal and fungicidal activities in some compounds (Tian et al., 2009).

Plant Hormone Research

- Study on 1-Aminocyclopropane-1-carboxylate Synthase in Plants : Abel et al. (1995) explored the role of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in ethylene biosynthesis in plants. Their research on Arabidopsis thaliana identified ACS4, a gene encoding ACC synthase, as being rapidly induced by indoleacetic acid, providing insights into the hormonal regulation of plant growth (Abel et al., 1995).

Enzyme Inhibition Studies

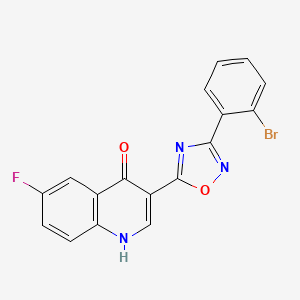

- Inhibition of Human Cytosolic Phospholipase A2α : Research by Kaptur et al. (2011) involved indole-5-carboxylic acids with 3-aryloxy-2-oxopropyl residues, which showed potent inhibition of human cytosolic phospholipase A(2)α, an enzyme implicated in various inflammatory processes. This study highlights the potential of cyclopropyl indole derivatives in medicinal chemistry (Kaptur et al., 2011).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target have attracted the attention of researchers .

properties

IUPAC Name |

4-cyclopropyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)11-6-9-8(7-4-5-7)2-1-3-10(9)13-11/h1-3,6-7,13H,4-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVKHMCINNWLEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C=C(NC3=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2730199.png)

![(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2730200.png)

![2,4-dihydroxy-5,6-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2730202.png)

![Benzo(3,4)bicyclo[3.2.1]octen-2-one](/img/structure/B2730205.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2730213.png)